molecular formula C14H16N2O5S B2584046 3-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)propanamide CAS No. 1049207-75-1

3-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)propanamide

Cat. No. B2584046
CAS RN: 1049207-75-1
M. Wt: 324.35
InChI Key: FTTSZBLYIKJYLL-UHFFFAOYSA-N
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Description

3-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)propanamide, also known as MSV-III, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Photochemical Properties and Photodynamic Therapy

Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups indicates significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Drug Metabolism and Biocatalysis

Studies on biaryl-bis-sulfonamide compounds like LY451395 have shown their metabolism in preclinical species, using microbial-based systems for producing mammalian metabolites. This research aids in understanding drug metabolism and facilitates the structural characterization of metabolites, which is essential for drug development processes (Zmijewski et al., 2006).

Microbial Degradation of Sulfonamides

The degradation of sulfonamide antibiotics by Microbacterium sp. demonstrates an unusual pathway involving ipso-hydroxylation and subsequent fragmentation. This mechanism is vital for environmental science, particularly in understanding antibiotic resistance propagation and developing bioremediation strategies (Ricken et al., 2013).

Anticonvulsant Agents

Research on heterocyclic compounds containing a sulfonamide moiety, such as the synthesis of azoles with anticonvulsant properties, contributes to pharmaceutical sciences. This area explores new therapeutic options for epilepsy and other seizure disorders, with some compounds showing significant protection against convulsions (Farag et al., 2012).

Molecular Docking and Cyclooxygenase Inhibition

Studies involving tetrazole derivatives and their interactions within the cyclooxygenase-2 enzyme highlight the importance of molecular docking in drug design. Such research is foundational in developing new anti-inflammatory drugs with specific enzyme inhibition properties (Al-Hourani et al., 2015).

properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-N-(3-methyl-1,2-oxazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c1-10-9-14(21-16-10)15-13(17)7-8-22(18,19)12-5-3-11(20-2)4-6-12/h3-6,9H,7-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTSZBLYIKJYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)propanamide

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